molecular formula C26H28ClN7OS2 B11209941 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B11209941
M. Wt: 554.1 g/mol
InChI Key: PBEXWGCHZSTBSH-UHFFFAOYSA-N
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Description

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperazine ring, a quinazoline derivative, and a thiazole ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is typically synthesized through a nucleophilic substitution reaction involving 3-chlorophenylamine and 1,4-dichlorobutane. The resulting intermediate is then reacted with 2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazole-4-carboxylic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated solvents, strong acids or bases, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in binding studies and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor or activator of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A compound with a similar piperazine structure, used as an antidepressant.

    Nefazodone: Another antidepressant with a related chemical structure.

    Buspirone: An anxiolytic drug with a piperazine ring.

Uniqueness

N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide is unique due to its combination of a piperazine ring, a quinazoline derivative, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H28ClN7OS2

Molecular Weight

554.1 g/mol

IUPAC Name

N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide

InChI

InChI=1S/C26H28ClN7OS2/c27-18-5-3-6-20(15-18)34-13-11-33(12-14-34)10-4-9-28-23(35)16-19-17-37-26(29-19)32-24-21-7-1-2-8-22(21)30-25(36)31-24/h1-3,5-8,15,17H,4,9-14,16H2,(H,28,35)(H2,29,30,31,32,36)

InChI Key

PBEXWGCHZSTBSH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)C5=CC(=CC=C5)Cl

Origin of Product

United States

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